4-Bromo-7-chlorobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrClNS |
|---|---|
Molecular Weight |
248.53 g/mol |
IUPAC Name |
4-bromo-7-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |
InChI Key |
QSKKRZIDFKDVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)SC=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 7 Chlorobenzo D Thiazole and Its Analogues
Retrosynthetic Analysis for Benzo[d]thiazole Scaffolds
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For a di-halogenated benzothiazole (B30560) like 4-Bromo-7-chlorobenzo[d]thiazole, two principal retrosynthetic disconnections are considered.
Functional Group Interconversion (FGI) Approach: This strategy begins with the intact benzothiazole core and disconnects the carbon-halogen bonds. The synthesis would thus involve the sequential halogenation of a benzothiazole precursor. This approach is heavily dependent on the directing effects of the fused thiazole (B1198619) ring and any other substituents present to achieve the desired 4-bromo and 7-chloro substitution pattern. The feasibility of this route hinges on achieving high regioselectivity in the halogenation steps.
De Novo Ring Synthesis Approach: This is often the more regiochemically precise method. The primary disconnection breaks the C-S and C=N bonds of the thiazole ring. This leads back to a substituted 2-aminothiophenol (B119425) (specifically, a 3-bromo-6-chloro-2-aminothiophenol derivative) and a one-carbon (C1) synthon. This C1 unit can be sourced from various reagents such as aldehydes, carboxylic acids, or their derivatives. An alternative de novo pathway involves the disconnection of the C-S and C-N bonds of a thioanilide precursor, a strategy central to methods like the Jacobson synthesis.
Direct Halogenation Strategies for Benzo[d]thiazole Ring Systems
The direct introduction of halogen atoms onto a pre-formed benzothiazole nucleus is a common strategy for synthesizing halogenated analogues. However, controlling the position of substitution (regioselectivity) can be challenging and is influenced by the electronic nature of the benzothiazole ring system and the reaction conditions.
Regioselective Bromination Techniques
Electrophilic aromatic bromination of the benzothiazole ring typically occurs on the benzene (B151609) portion of the scaffold. The specific position of bromination is directed by the electron-donating or -withdrawing nature of existing substituents and the inherent electronic properties of the heterocyclic system. A variety of brominating agents can be employed, each offering different levels of reactivity and selectivity.
Achieving regioselective bromination often involves careful selection of reagents and conditions. For instance, N-bromosuccinimide (NBS) is a widely used reagent that can provide mono-bromination under controlled conditions nih.gov. The use of Lewis acids or specific solvent systems can further influence the position of the incoming bromine atom. In some cases, a combination of NBS and tetrabutylammonium bromide has been used to facilitate cyclization and C-S bond formation in one-pot syntheses, which can sometimes be accompanied by ring bromination as a side reaction nih.gov.
| Brominating Agent | Typical Conditions | Selectivity Notes |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often at low temperatures (0 °C) | Generally provides mono-bromination; selectivity depends on substrate's electronic properties nih.gov. |
| Molecular Bromine (Br₂) | Acetic acid or halogenated solvents, sometimes with a Lewis acid catalyst | Highly reactive, can lead to polybromination if not carefully controlled. |
| Tetraalkylammonium tribromides | Various organic solvents | Known to offer high para-selectivity for certain aromatic substrates nih.gov. |
Directed Chlorination Procedures
Similar to bromination, direct chlorination of the benzothiazole ring is an electrophilic substitution reaction. The challenge lies in directing the chlorine atom to the desired position, such as the C-7 position in the target molecule. This can be particularly difficult if other positions are electronically activated.
Directed ortho-metalation followed by reaction with an electrophilic chlorine source is a powerful strategy for regioselective halogenation, although it requires the presence of a directing group. More direct methods often rely on reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). For complex substrates, specialized chlorinating agents have been developed to enhance regioselectivity . Palladium-catalyzed C-H activation, using a directing group like a cyano group, has also emerged as a sophisticated method for precise ortho-halogenation of aromatic systems organic-chemistry.org.
| Chlorinating Agent | Typical Conditions | Selectivity Notes |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Organic solvents like DCE or MeCN, often requires an acid catalyst | Common and mild, but selectivity can be poor without directing groups. |
| Sulfuryl Chloride (SO₂Cl₂) | Neat or in a non-polar solvent; can be initiated by heat or light | A strong chlorinating agent, may lack selectivity with activated rings. |
| 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | Mild conditions | A modern reagent reported to enable regioselective chlorination of complex heteroaromatics . |
De Novo Cyclization Routes to the Benzo[d]thiazole Core
Constructing the benzothiazole ring from simpler, halogenated precursors is often the most effective strategy for obtaining a specific substitution pattern like 4-bromo-7-chloro. These methods build the heterocyclic ring system in the final stages of the synthesis, ensuring the halogens are correctly positioned from the start.
Condensation Reactions Involving 2-Aminothiophenol Precursors
The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a suitable one-carbon electrophile mdpi.com. For the target molecule, this would require the synthesis of 3-bromo-6-chloro-2-aminothiophenol. This precursor is then reacted with various partners to form the thiazole ring.
The general mechanism involves an initial nucleophilic attack by the amino group on the electrophile (e.g., the carbonyl carbon of an aldehyde), followed by an intramolecular cyclization via attack from the thiol group, and a final dehydration or oxidation step to yield the aromatic benzothiazole ring ekb.eg. A vast array of catalysts and reaction conditions have been developed to optimize this transformation, including green and solvent-free methods ekb.eg.
| Electrophilic Partner | Catalyst/Conditions | Notes on the Method |
|---|---|---|
| Aldehydes (R-CHO) | H₂O₂/HCl, ZnO NPs, LTTM, NH₄Cl, Microwave irradiation | A widely used, versatile method yielding 2-substituted benzothiazoles. Many "green" protocols exist mdpi.comekb.eg. |
| Carboxylic Acids (R-COOH) | Molecular Iodine (I₂), P₄S₁₀, Microwave | Provides a direct route from carboxylic acids, often under solvent-free conditions mdpi.com. |
| Acyl Chlorides (R-COCl) | Solvent-free or in solvents like acetic acid | Highly reactive partners that typically lead to high yields of 2-substituted products mdpi.comekb.eg. |
| Nitriles (R-CN) | Brønsted acids (e.g., TFOH) | Allows for the synthesis of 2-substituted benzothiazoles under strong acid catalysis ekb.eg. |
| DMF Derivatives | Imidazolium chloride | A metal-free approach for synthesizing 2-substituted benzothiazoles nih.gov. |
Construction of the Thiazole Annulation
Alternative cyclization strategies provide different pathways to the benzothiazole core, often starting from precursors other than 2-aminothiophenols.
The Jacobson Synthesis: This classic method involves the oxidative cyclization of an N-arylthioamide (thiobenzanilide) using an oxidant like potassium ferricyanide in a basic medium rsc.org. The reaction proceeds via an intramolecular electrophilic attack of a sulfur-centered radical or cation onto the ortho-position of the aniline (B41778) ring. While effective, this method can produce mixtures of regioisomers if both ortho positions are unsubstituted nih.gov. For a precursor to 4-bromo-7-chlorobenzothiazole, one would start with a thioanilide derived from 2,5-dichloroaniline, for example, and introduce the bromine at a later stage or use a pre-brominated thioanilide.
The Herz Reaction: This process involves the reaction of an aniline with disulfur dichloride (S₂Cl₂) to form a benzo nih.govmdpi.comnih.govdithiazolylium salt, known as a Herz salt mdpi.com. This intermediate can then be hydrolyzed to generate an ortho-aminothiophenol, which can be subsequently cyclized to a benzothiazole. A key feature of the Herz reaction is that it can sometimes lead to concurrent chlorination of the aromatic ring, providing a potential, albeit complex, route to chloro-substituted benzothiazoles mdpi.com.
Modern Annulation Methods: Contemporary organic synthesis has introduced various other methods for thiazole ring formation. These include transition-metal-free cyclizations of thioformanilides induced by radical initiators, reactions of anilines with elemental sulfur and a carbon source, and copper-promoted cyclizations involving o-iodoanilines and a sulfur source organic-chemistry.org.
Advanced Catalytic Synthesis of this compound Derivatives
Modern catalytic techniques provide efficient and selective pathways for the synthesis and functionalization of complex aromatic systems, including halogenated benzothiazoles. These methods often proceed under mild conditions with high functional group tolerance, making them invaluable for the late-stage modification of intricate molecules.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. For a substrate such as this compound, the differential reactivity of the C4-Br and C7-Cl bonds can potentially be exploited to achieve site-selective functionalization.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, research on related halogenated heterocyclic systems provides valuable insights into potential synthetic strategies.
For instance, the palladium-catalyzed borylation of 4-bromo-2-ketothiazoles followed by a Suzuki cross-coupling with haloheteroaromatics has been successfully demonstrated. nih.gov This two-step, one-pot procedure allows for the efficient synthesis of complex molecules. A similar strategy could conceivably be applied to this compound, where the C4-Br bond would be the primary site of reaction.
A study on the Suzuki-Miyaura cross-coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl boronic acids has also shown that functionalization at the 7-position of a bicyclic heteroaromatic system is feasible, affording the desired products in moderate to excellent yields. nih.gov This suggests that, with appropriate catalyst and ligand selection, the C7-Cl bond in this compound could also be a viable coupling site.
Table 1: Examples of Suzuki-Miyaura Coupling on Analogous Heterocyclic Systems
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2-ketothiazole derivative | 2-Chloropyridine | Pd(dppf)Cl2, KOAc | 4-(2-Pyridinyl)-2-ketothiazole derivative | 75 | nih.gov |
| N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Pd(PPh3)4, K2CO3 | N-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 85 | nih.gov |
The reactivity of aryl halides in Stille coupling generally follows the order I > Br > Cl, which implies that the C4-Br bond of this compound would be expected to react preferentially over the C7-Cl bond. This inherent selectivity could be exploited for the stepwise introduction of different substituents. A variety of organostannanes, including aryl, vinyl, and heterocyclic stannanes, can be employed, offering access to a diverse array of derivatives. libretexts.org
Table 2: General Parameters for Stille Coupling Reactions
| Component | Examples |
|---|---|
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf |
| Organostannane | R-Sn(n-Bu)3, R-Sn(Me)3 (R = aryl, vinyl, alkyl) |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2, Pd(dba)2 |
| Ligand | PPh3, AsPh3, P(furyl)3 |
| Solvent | Toluene, THF, DMF, Dioxane |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability of this methodology. wikipedia.org
For this compound, the Buchwald-Hartwig amination could be employed to introduce amino functionalities at either the 4- or 7-position. The differential reactivity of the C-Br and C-Cl bonds would likely favor initial substitution at the C4 position. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. nih.gov
Table 3: Key Components in Buchwald-Hartwig Amination
| Component | Commonly Used Reagents/Conditions |
|---|---|
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 |
| Phosphine Ligand | BINAP, XPhos, SPhos, RuPhos |
| Base | NaOt-Bu, LiHMDS, K3PO4, Cs2CO3 |
| Solvent | Toluene, Dioxane, THF |
Copper-Assisted C-H Functionalization Approaches
Copper-catalyzed C-H functionalization has emerged as a cost-effective and sustainable alternative to palladium-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds. These reactions often proceed via a chelation-assisted mechanism, where a directing group guides the catalyst to a specific C-H bond. While direct C-H functionalization of the benzothiazole core of this compound could be challenging due to the presence of the halogen substituents, copper-catalyzed reactions on related heterocycles have been reported. For instance, copper-catalyzed C-H halogenation of various aromatic and heteroaromatic compounds has been achieved using different copper salts and halogen sources. beilstein-journals.org
Organic Electrosynthesis of Substituted Benzothiazoles
Organic electrosynthesis represents an environmentally benign and powerful method for the synthesis of organic compounds, utilizing electricity to drive chemical transformations. This approach can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. The electrosynthesis of benzothiazole derivatives has been reported, typically involving the anodic oxidation of anilines or related precursors. While specific examples for the electrosynthesis of this compound are not available, the general principles of electro-organic chemistry suggest that electrochemical methods could be developed for the synthesis or functionalization of this compound.
Post-Synthetic Functionalization and Derivatization from this compound
The post-synthetic functionalization of this compound is a key strategy for the synthesis of its analogues. The presence of both bromine and chlorine atoms allows for selective and sequential reactions, providing a pathway to complex and unsymmetrically substituted benzothiazole derivatives. The primary routes for derivatization include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, which enable the precise installation of new chemical entities at the C4 and C7 positions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. In the context of this compound, this reaction involves the attack of a nucleophile on the carbon atom bearing a halogen, leading to the displacement of the halide ion. The benzothiazole ring system, being electron-deficient, facilitates this reaction pathway.
The general mechanism proceeds through an addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the reaction's feasibility. The rate of SNAr reactions is influenced by the nature of the leaving group, with the more electronegative halogen generally leading to a more polarized C-X bond, which can facilitate the initial nucleophilic attack. However, the ability of the halogen to act as a leaving group is also critical, with iodide being the best leaving group and fluoride the worst among the halogens. In the case of this compound, the competition between the displacement of bromide and chloride is a central aspect of its reactivity.
While specific studies on this compound are not extensively documented in the provided search results, the principles of SNAr can be applied. For instance, reactions with various nucleophiles such as amines, alkoxides, and thiolates are expected to be viable routes for derivatization. Research on the related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govnih.govthiadiazole), has shown that the bromine atom can be successfully displaced by aromatic and aliphatic amines researchgate.net. This suggests that similar transformations would be possible for this compound, likely with preferential substitution at the more reactive C-Br bond.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Related Bromo-Substituted Benzothiadiazole Analog researchgate.net
| Nucleophile | Reagent | Solvent | Product |
|---|---|---|---|
| Aromatic Amine | Aniline | DMF | 4-Anilino-7-chlorobenzo[d]thiazole (Expected) |
| Aliphatic Amine | Piperidine | DMF | 4-(Piperidin-1-yl)-7-chlorobenzo[d]thiazole (Expected) |
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for the introduction of a wide range of chemical moieties onto aryl halides. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
For this compound, these cross-coupling reactions provide a modular approach to introduce aryl, heteroaryl, alkyl, alkynyl, and amino groups. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed processes, allowing for initial coupling at the C4 position, followed by a subsequent reaction at the C7 position under more forcing conditions if desired.
Studies on other halogenated heterocycles have demonstrated the utility of these methods. For example, palladium-catalyzed Suzuki-Miyaura reactions have been successfully performed on C7-bromo-4-substituted-1H-indazoles to introduce various aryl groups nih.gov. Similarly, benzothiazole-based palladium complexes have been shown to be efficient catalysts for Suzuki-Miyaura cross-couplings dntb.gov.ua. These examples strongly support the applicability of such methodologies for the derivatization of this compound.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Moiety |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl |
This table represents potential applications of common cross-coupling reactions to this compound based on established methodologies for other aryl halides.
Regioselective functionalization is a critical aspect of the synthetic chemistry of this compound, as it allows for the controlled, stepwise introduction of different substituents at the C4 and C7 positions. The difference in reactivity between the bromine and chlorine atoms is the primary determinant of this selectivity.
In general, the carbon-bromine bond is weaker and more easily cleaved than the carbon-chlorine bond. This difference is exploited in various reaction types:
Palladium-Catalyzed Cross-Coupling: The oxidative addition of the C-Br bond to a Pd(0) catalyst is typically much faster than that of the C-Cl bond. This allows for selective coupling reactions at the C4 position while leaving the C7-chloro substituent intact. Subsequent functionalization of the C7 position would then require a different catalyst system or more vigorous reaction conditions.
Nucleophilic Aromatic Substitution: The relative reactivity of halogens as leaving groups in SNAr reactions is more complex and depends on both the C-X bond strength and the stability of the departing halide ion. While C-F bonds are the strongest, fluoride is often a good leaving group in SNAr due to the high polarization of the bond. Between bromide and chloride, bromide is generally a better leaving group due to its greater polarizability and the lower energy of the C-Br bond chemguide.ukyoutube.com. Therefore, nucleophilic attack is more likely to occur at the C4 position.
While specific experimental studies on the regioselective functionalization of this compound are not detailed in the provided search results, the established principles of halogen reactivity in organic synthesis provide a strong predictive framework for its behavior chemguide.ukyoutube.com. The selective functionalization of the C4-bromo position would be the expected outcome in most transformations, providing a reliable handle for the initial derivatization step.
Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 7 Chlorobenzo D Thiazole
Elucidation of Reaction Pathways in Halogenated Benzothiazole (B30560) Formation
The formation of halogenated benzothiazoles typically proceeds through several established synthetic routes. One common method involves the reaction of a corresponding halogenated 2-aminothiophenol (B119425) with an appropriate electrophile. The core benzothiazole structure is generally formed via a cyclization reaction. For a compound like 4-bromo-7-chlorobenzo[d]thiazole, this would likely involve a starting material such as 3-bromo-6-chloro-2-aminothiophenol.
The reaction pathways for the introduction of halogen atoms onto the benzothiazole ring often involve electrophilic aromatic substitution. The regioselectivity of this substitution is dictated by the directing effects of the thiazole (B1198619) ring and any existing substituents on the benzene (B151609) ring. The thiazole ring itself is generally considered to be deactivating towards electrophilic substitution.
In the broader context of thiazole chemistry, bromination at the 5-position of a thiazole ring can occur via an electrophilic substitution mechanism using reagents like N-bromosuccinimide (NBS). nih.gov Subsequent functionalization, such as benzylic bromination, can proceed through a free-radical mechanism, often initiated by light. nih.gov
Analysis of Catalytic Cycles and Reaction Kinetics
Detailed kinetic studies and analysis of catalytic cycles for reactions involving this compound are not specifically documented. However, many modern synthetic transformations of aryl halides rely on transition-metal catalysis, particularly with palladium, copper, or nickel catalysts. These reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), proceed through well-defined catalytic cycles.
A hypothetical catalytic cycle for a Suzuki coupling of this compound would involve the following key steps:
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond (C-Br or C-Cl) of the benzothiazole. The higher reactivity of the C-Br bond suggests that oxidative addition would likely occur at the 4-position.
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The kinetics of such reactions are influenced by factors including the nature of the catalyst and ligands, the solvent, the base used, and the reaction temperature.
Examination of Regioselectivity and Diastereoselectivity in Derivatization
The derivatization of this compound presents interesting questions of regioselectivity due to the presence of two different halogen atoms at distinct positions. In cross-coupling reactions, the difference in bond dissociation energies between the C-Br and C-Cl bonds would be a primary determinant of regioselectivity. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, suggesting that derivatization would preferentially occur at the 4-position.
Diastereoselectivity would become a factor if a new stereocenter is introduced during the derivatization process. For instance, if the substituent being added contains a chiral center, or if the reaction itself creates a new stereocenter on the benzothiazole scaffold or the incoming group, the facial selectivity of the approach of the reagents would determine the diastereomeric outcome. This can be influenced by the steric bulk of the existing substituents and the reagents, as well as by any chiral auxiliaries or catalysts used.
Influence of Electronic and Steric Effects on Reaction Outcomes
The electronic and steric properties of this compound play a crucial role in its reactivity.
Steric Effects: The presence of substituents at the 4- and 7-positions (peri-positions to the thiazole ring fusion) can create steric hindrance. This can influence the approach of reagents and may affect reaction rates and the feasibility of certain transformations. For example, the formation of bulky derivatives at the 4-position might be sterically hindered by the chloro group at the 7-position.
In structure-activity relationship studies of related thiazole-based compounds, the nature and position of halogen substituents have been shown to remarkably affect their biological activity, highlighting the importance of these electronic and steric factors. nih.gov
Computational Probing of Transition States and Intermediates
While specific computational studies on this compound are not available in the provided search results, computational chemistry is a powerful tool for understanding reaction mechanisms. Density Functional Theory (DFT) calculations are commonly used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of reactions.
For a hypothetical reaction, such as a nucleophilic aromatic substitution on this compound, computational studies could:
Model the formation of the Meisenheimer complex (the intermediate).
Calculate the activation barriers for substitution at the 4- and 7-positions to predict regioselectivity.
Analyze the molecular orbitals to understand the electronic factors governing the reaction.
Molecular docking studies, a form of computational probing, are used to predict the binding modes of molecules with biological targets, such as proteins. nih.govnih.gov These studies can help in the rational design of new derivatives with desired biological activities. nih.gov
Computational and Theoretical Chemistry Studies on 4 Bromo 7 Chlorobenzo D Thiazole
Quantum Mechanical Approaches to Electronic Structure and Properties
Quantum mechanical calculations are fundamental in elucidating the electronic characteristics of 4-Bromo-7-chlorobenzo[d]thiazole. These methods offer a powerful lens through which to examine the intricate details of the molecule's electronic landscape.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in predicting its geometry, vibrational modes, and electronic orbital characteristics. These calculations are often performed using functionals like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to ensure accuracy. researchgate.net
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For benzothiazole (B30560) derivatives, the fusion of the benzene (B151609) and thiazole (B1198619) rings creates a planar bicyclic system. The substitution of bromine at the 4-position and chlorine at the 7-position is expected to cause minor distortions in the planarity of the ring due to steric effects and the large atomic radii of the halogen atoms. researchgate.net
Vibrational frequency analysis is subsequently performed on the optimized geometry. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For substituted benzothiazoles, characteristic vibrational modes include C-H stretching, C=N stretching of the thiazole ring, and C-S stretching, as well as vibrations corresponding to the C-Br and C-Cl bonds. researchgate.netresearchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C=N Bond Length | ~1.37 Å |
| C-S Bond Length | ~1.77 Å |
| C-N-C Bond Angle | ~109° |
Note: These are illustrative values based on typical DFT calculations for similar halogenated benzothiazoles.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. electronicsandbooks.comrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests a more reactive molecule. researchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzothiazole ring system, particularly the sulfur and nitrogen atoms. The LUMO is also likely to be delocalized over the aromatic system. The presence of the electron-withdrawing bromine and chlorine atoms is anticipated to lower the energies of both the HOMO and LUMO compared to the unsubstituted benzothiazole.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -1.8 |
| Energy Gap (ΔE) | ~ 4.7 |
Note: These are illustrative values based on typical DFT calculations for similar halogenated benzothiazoles.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. trdizin.gov.trnih.gov The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In this compound, the MEP map is expected to show negative potential around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The regions around the bromine and chlorine atoms will also exhibit some negative potential due to their high electronegativity. The hydrogen atoms of the benzene ring will likely show positive potential. This information is critical for understanding intermolecular interactions and the molecule's behavior in a biological or chemical system.
DFT calculations can be used to simulate various spectroscopic parameters, providing a theoretical basis for interpreting experimental spectra.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. The calculated shifts can be compared to experimental data to confirm the molecular structure.
IR Spectra: As mentioned in the geometry optimization section, vibrational frequency calculations yield the theoretical infrared spectrum. The positions and intensities of the absorption bands can be correlated with specific vibrational modes of the molecule. acgpubs.org
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths observed in the UV-Vis spectrum.
Ab Initio and Semi-Empirical Methods for Electronic Properties
While DFT is widely used, other quantum mechanical methods also provide valuable information.
Ab Initio Methods: Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer a high level of accuracy for certain properties. For instance, ab initio calculations have been used to study the geometry and vibrational spectra of benzothiazole derivatives. electronicsandbooks.com
Semi-Empirical Methods: Methods like AM1 and PM6 are computationally less expensive than DFT and ab initio methods because they use parameters derived from experimental data. sciencepub.net While generally less accurate, they can be useful for studying large molecular systems or for preliminary calculations before employing more rigorous methods. These methods can also be used to calculate electronic properties like HOMO-LUMO energies and dipole moments. sciencepub.net
Due to a lack of specific scientific research on the computational and theoretical chemistry of the compound "this compound," a detailed article structured around the requested outline cannot be generated at this time. Searches for scholarly articles and data on this specific molecule did not yield information regarding molecular dynamics simulations, conformational analysis, intermolecular behavior, adsorption and interaction studies using computational methods, Quantitative Structure-Reactivity and Structure-Property Relationships (QSRR/QSPR), or the prediction and validation of its reaction mechanisms and transition states.
General information from chemical databases confirms the existence of this compound, providing its basic chemical structure and properties. However, in-depth computational and theoretical studies, as required by the prompt, are not available in the public domain.
Research in computational chemistry often focuses on molecules with known or potential applications, and it is possible that "this compound" has not yet been a subject of detailed investigation in this field. Therefore, the specific data required to populate the sections and subsections of the requested article, including data tables and detailed research findings, could not be located.
Advanced Research Applications of 4 Bromo 7 Chlorobenzo D Thiazole in Chemical Sciences
Exploration in Catalysis and Ligand Design
Application in Transition Metal-Catalyzed Organic Reactions
There is a lack of specific studies reporting the direct use of 4-Bromo-7-chlorobenzo[d]thiazole as a substrate or precursor in transition metal-catalyzed organic reactions. Generally, bromo- and chloro-aromatic compounds are valuable precursors in catalysis, participating in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental for the construction of complex organic molecules. The presence of two distinct halogen atoms on the benzothiazole (B30560) ring could allow for selective, stepwise functionalization under different catalytic conditions, providing a pathway to novel derivatives. However, no specific research has been published to demonstrate this for this compound.
Advancements in Sensor Technology and Chemical Probes
The benzothiazole moiety is known to be a component of various fluorescent molecules. Its electron-withdrawing nature and extended π-system can be modulated to create sensitive and selective chemical probes. These probes can be designed to detect various analytes, such as metal ions, anions, and biologically relevant small molecules, through changes in their photophysical properties (e.g., fluorescence turn-on or turn-off).
While there is extensive research on benzothiazole-based fluorescent probes, there are no specific reports on the application of this compound in this area. The bromo and chloro substituents could serve as handles to attach receptor units or to tune the electronic properties of the fluorophore. Nevertheless, the potential of this specific compound as a platform for developing new chemical sensors remains unexplored in the current body of scientific literature.
Q & A
Q. Advanced Research Focus
- Halogen positioning : Bromine at position 4 enhances lipophilicity and membrane permeability, while chlorine at position 7 stabilizes π-stacking in enzyme binding pockets .
- Electron-withdrawing groups : Nitro or trifluoromethyl substituents increase electrophilicity, improving interactions with microbial DNA gyrase .
- Hybrid scaffolds : Fusion with pyridine or triazole rings broadens activity spectra (e.g., FLT3 kinase inhibition for leukemia therapy) .
What computational strategies predict the bioactivity of this compound derivatives?
Q. Advanced Research Focus
- DFT calculations : Analyze HOMO/LUMO orbitals to predict electron transport in antimicrobial interactions (e.g., HOMO localization on sulfur aids redox activity) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like E. coli FabH (binding energy < -8 kcal/mol) .
- QSAR models : Correlate Hammett constants (σ) of substituents with logP values to optimize bioavailability .
How are contradictions in antimicrobial efficacy data resolved across different experimental models?
Advanced Research Focus
Discrepancies arise from:
- Strain variability : Standardize testing using CLSI guidelines for Candida spp. vs. non-standardized environmental isolates .
- Biofilm vs. planktonic assays : Biofilm eradication requires 4–8× higher concentrations due to extracellular matrix resistance .
- In vitro vs. in vivo models : Murine infection models may show reduced efficacy due to metabolic clearance; pharmacokinetic profiling (e.g., t > 6 hours) is critical .
What role does this compound play in enzyme inhibition pathways?
Q. Advanced Research Focus
- Thiazole synthase inhibition : The compound disrupts sulfur transfer in thiamine biosynthesis by competing with cysteine persulfide intermediates, characterized via S radiolabeling .
- Renin-angiotensin system : 2-Amino-4-thiazole derivatives block renin’s active site (IC = 0.8 nM) through hydrogen bonding with Asp38 and Tyr20 .
How is this compound applied in material science (e.g., organic electronics)?
Q. Advanced Research Focus
- Organic solar cells : Thiazole’s electron-withdrawing properties lower donor polymer HOMO levels (e.g., -5.4 eV), enhancing open-circuit voltage (V = 0.9 V) .
- Semiconductor design : Oligomers with thiazole-thiophene backbones achieve high on/off ratios (>10) in field-effect transistors due to planar conjugation .
What biosynthesis pathways involve thiazole moieties in bacteria, and how are they characterized?
Advanced Research Focus
In Bacillus subtilis, thiazole synthase (ThiG) catalyzes the condensation of dehydroglycine with a cysteine derivative to form the thiazole tautomer [14]. Key steps include:
- Sulfur mobilization : Rhodanese domains in ThiI transfer sulfur from cysteine persulfides, confirmed via Cys-to-Ala mutagenesis .
- NMR characterization : H-C HSQC identifies tautomer stability, critical for downstream phosphorylation .
How are this compound derivatives designed for selective kinase inhibition (e.g., FLT3)?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
